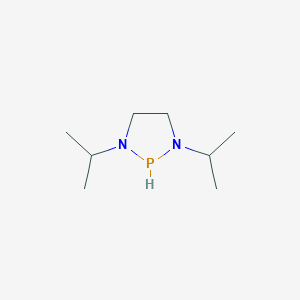![molecular formula C18H19FN4O B14178395 6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine CAS No. 897362-41-3](/img/structure/B14178395.png)
6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine is a compound belonging to the pyrido[3,2-D]pyrimidine class. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and CNS depressive properties . This specific compound has garnered attention for its potential as an inhibitor of epidermal growth factor receptor (EGFR), making it a promising candidate for cancer treatment .
Vorbereitungsmethoden
The synthesis of 6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine typically involves multi-step reactions. The synthetic route often starts with the preparation of the pyrido[3,2-D]pyrimidine core, followed by the introduction of the 2-fluorophenyl and pentyloxy groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity .
Analyse Chemischer Reaktionen
6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pentyloxy group can be replaced with other alkoxy groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine involves its binding to the EGFR. By inhibiting EGFR, the compound prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition is particularly effective against cancer cells that overexpress EGFR or have mutations that make them resistant to other EGFR inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-(2-Fluorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine include other pyrido[3,2-D]pyrimidine derivatives, such as:
- 6-(2-Chlorophenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine
- 6-(2-Methylphenyl)-4-(pentyloxy)pyrido[3,2-D]pyrimidin-2-amine
These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and specificity. The uniqueness of this compound lies in its fluorine substitution, which can enhance its binding affinity and selectivity for EGFR .
Eigenschaften
CAS-Nummer |
897362-41-3 |
|---|---|
Molekularformel |
C18H19FN4O |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
6-(2-fluorophenyl)-4-pentoxypyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C18H19FN4O/c1-2-3-6-11-24-17-16-15(22-18(20)23-17)10-9-14(21-16)12-7-4-5-8-13(12)19/h4-5,7-10H,2-3,6,11H2,1H3,(H2,20,22,23) |
InChI-Schlüssel |
DRELYSZZBPMIRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CC=C3F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



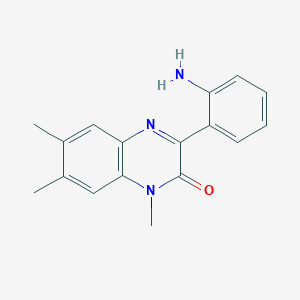
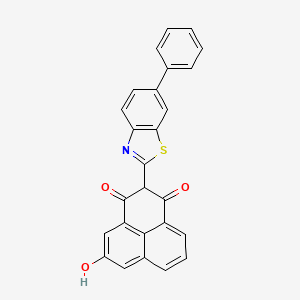
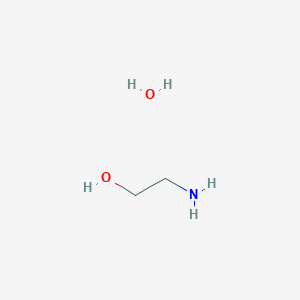
![N,N-dimethyl-2-[3-(1-pyridin-2-ylethenyl)-1-benzothiophen-2-yl]ethanamine](/img/structure/B14178333.png)
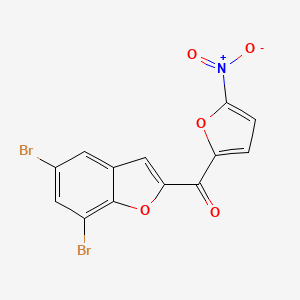
![Ethyl 4-{2-[(2S)-pyrrolidin-2-yl]ethenyl}benzoate](/img/structure/B14178348.png)
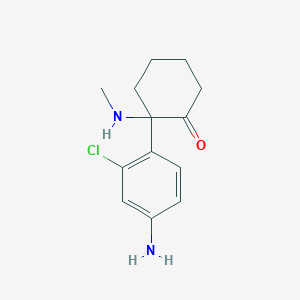
![9-Benzyl-9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B14178360.png)
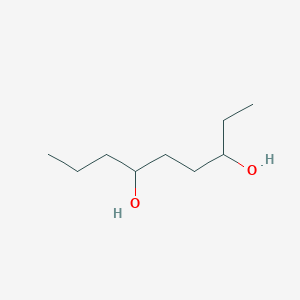
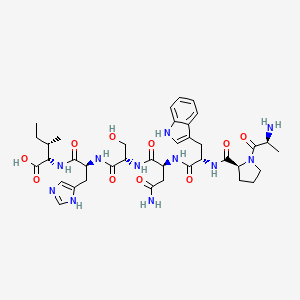
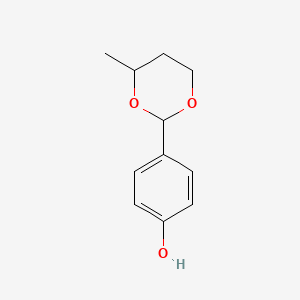
![3-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol](/img/structure/B14178392.png)
